molecular formula C18H15ClN6O2S B2514388 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 868213-91-6

7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2514388
CAS No.: 868213-91-6
M. Wt: 414.87
InChI Key: JVHHMZHBZJFENR-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H15ClN6O2S and its molecular weight is 414.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Regioselective Synthesis : A study detailed the regioselective synthesis of 6H-Pyrano[3,2‐e]pyrimidine‐2,4‐dione derivatives, which are structurally related to the target compound, highlighting methodologies for creating complex pyrimidine derivatives with potential for further functionalization (Majumdar & Das, 1998).
  • Novel Syntheses Approaches : Another study introduced new synthesis pathways for [c,d]-fused purinediones, showcasing the chemical versatility and potential for creating diverse bioactive purine derivatives (Šimo et al., 1995).

Biological Activities

  • Receptor Affinity : Research on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents revealed significant findings on their affinity and potential activity towards serotonin receptors, indicating a broad spectrum of possible therapeutic applications, particularly in psychotropic drug development (Chłoń-Rzepa et al., 2013).
  • Anti-Proliferative Agents : A novel series of fused triazolopyrrolo[2,1-f]purine derivatives were synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines, demonstrating the compound's potential as a basis for anticancer drugs (Sucharitha et al., 2021).

Chemical Properties and Reactions

  • Mixed Ligand-Metal Complexes : Studies on the synthesis and characterization of mixed ligand-metal complexes involving purine derivatives revealed insights into their coordination chemistry, potentially laying the groundwork for applications in catalysis and materials science (Shaker, 2011).
  • Xanthene Derivatives for Antiasthmatic Activity : Research on xanthene derivatives including 1,3-dimethyl purine dione compounds indicated promising antiasthmatic activity, underscoring the therapeutic potential of these compounds in respiratory conditions (Bhatia et al., 2016).

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-pyrimidin-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2S/c1-23-14-13(15(26)24(2)18(23)27)25(10-11-6-3-4-7-12(11)19)17(22-14)28-16-20-8-5-9-21-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHHMZHBZJFENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=NC=CC=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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